3-Chloro-6-fluoro-2-methylbenzoic acid
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Overview
Description
3-Chloro-6-fluoro-2-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6ClFO2 This compound is characterized by the presence of a chlorine atom at the third position, a fluorine atom at the sixth position, and a methyl group at the second position of the benzoic acid ring It is a white to off-white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-6-fluoro-2-methylbenzoic acid involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid as the starting material.
Chlorination: The first step involves the chlorination of 2-methylbenzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the third position.
Fluorination: The next step is the fluorination of the intermediate product using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to introduce the fluorine atom at the sixth position.
Purification: The final product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles or electrophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or electrophiles such as bromine (Br2) can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine or fluorine atoms.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Oxidation: Carboxylic acids formed from the oxidation of the methyl group.
Scientific Research Applications
3-Chloro-6-fluoro-2-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-2-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylbenzoic acid: Lacks the fluorine atom at the sixth position.
6-Fluoro-2-methylbenzoic acid: Lacks the chlorine atom at the third position.
3-Chloro-6-fluorobenzoic acid: Lacks the methyl group at the second position.
Uniqueness
3-Chloro-6-fluoro-2-methylbenzoic acid is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, along with a methyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-6-fluoro-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODZTIPGAIEKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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